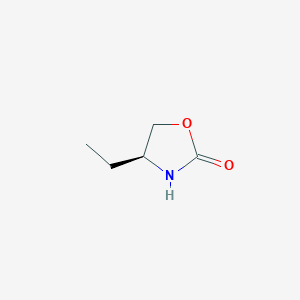

(S)-4-ethyloxazolidin-2-one

Übersicht

Beschreibung

(S)-4-ethyloxazolidin-2-one is an important organic compound used in a variety of research applications. It is a chiral compound with two enantiomers, this compound and (R)-4-ethyloxazolidin-2-one. This compound has a wide range of uses in the pharmaceutical, chemical, and food industries, as well as in scientific research.

Wissenschaftliche Forschungsanwendungen

Synthesis of Oxazolidinone Ring : The oxazolidinone ring, present in (S)-4-ethyloxazolidin-2-one, is widely used in synthetic organic chemistry for constructing complex molecular structures. This ring is popular due to its unique mechanistic and stereochemical properties, making it useful in asymmetric synthesis and as a protective group for aminoalcohol systems. It's also notable in pharmaceuticals, such as the antibacterial drug Linezolid (Zappia et al., 2007).

Antibacterial Agents : Oxazolidinones have been recognized for their unique mechanism in inhibiting bacterial protein synthesis. Specific analogs of oxazolidinones demonstrate significant antibacterial activities against a range of pathogens, including methicillin-resistant Staphylococcus aureus and Enterococcus faecium, without cross-resistance to other common antibacterial drugs (Zurenko et al., 1996).

Reduced Monoamine Oxidase A Inhibition : Certain oxazolidinone derivatives, including those with 1,2,3-triazole modifications, exhibit reduced inhibition of monoamine oxidase A (MAO-A), which is a desirable feature in developing safer antibacterial agents (Reck et al., 2005).

Pharmaceutical Development : Oxazolidinones are used in the development of drugs targeting various medical conditions. For instance, a study explored the impurity profile of an oxazolidinone-type glycoprotein IIb/IIIa antagonist, highlighting its application in treating thrombotic disorders (Thomasberger et al., 1999).

Chiroptical Properties Research : The study of (S)-4-isopropyl-oxazolidin-2-one, a related compound, provided insights into its solvent-dependent chiroptical properties, which is valuable in understanding stereochemistry (Benoit et al., 2008).

Enzyme Inhibition and Disease Treatment : Oxazolidinones are being explored for their potential as enzyme inhibitors in disease treatment. For instance, their application in inhibiting IDH1R132H, an enzyme mutation linked to certain cancers, has been researched (Levell et al., 2017).

Electrolytes in Lithium-Ion Batteries : The potential use of oxazolidinones in lithium-ion battery electrolytes has been studied, showing their impact on conductivity and thermal stability of the electrolytes (Gzara et al., 2006).

Chemical Synthesis Optimization : Research on the synthesis of 4-substituted oxazolidinones, including (S)-4-phenylmethyl-2-oxazolidinone, has led to more efficient and scalable processes, highlighting its importance in chemical manufacturing (Vo et al., 2003).

Eigenschaften

IUPAC Name |

(4S)-4-ethyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-2-4-3-8-5(7)6-4/h4H,2-3H2,1H3,(H,6,7)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRHQYASHOICRND-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

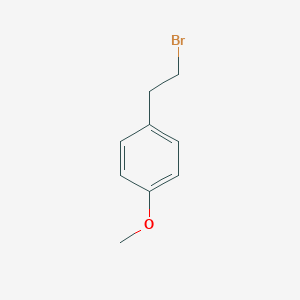

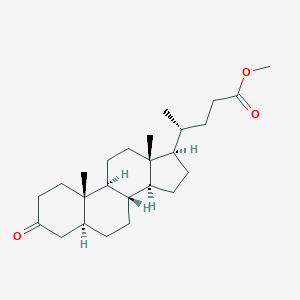

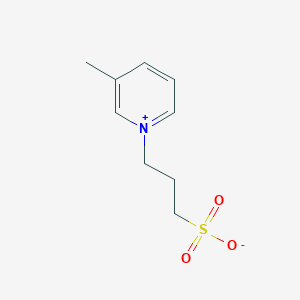

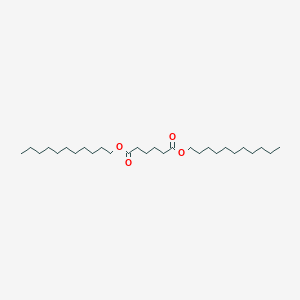

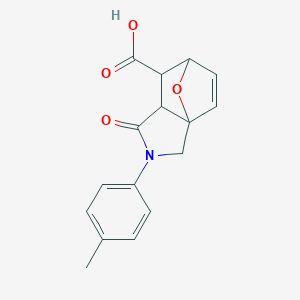

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Thieno[2,3-d]pyrimidin-4-amine](/img/structure/B81154.png)

![N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide](/img/structure/B81158.png)

![{[4-(Hydrazinylmethyl)phenyl]methyl}hydrazine](/img/structure/B81163.png)